molecular formula C10H22Cl2N2O2 B3004382 3-[3-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride CAS No. 2413874-76-5

3-[3-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride

Cat. No.: B3004382
CAS No.: 2413874-76-5
M. Wt: 273.2
InChI Key: RNGCEMLWYAFSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with a dimethylamino group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through esterification or amidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • N-oxides from oxidation.
  • Reduced amines from reduction.
  • Substituted derivatives from substitution reactions.

Scientific Research Applications

3-[3-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[3-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-aminopiperidin-1-yl)propanoic acid dihydrochloride
  • 3-(3-aminopiperidin-1-yl)propanoic acid dihydrochloride
  • 3-(1-methylpiperidin-3-yl)propanoic acid hydrochloride

Uniqueness

3-[3-(dimethylamino)piperidin-1-yl]propanoic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the propanoic acid moiety differentiates it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-[3-(dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-11(2)9-4-3-6-12(8-9)7-5-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFIERSQAGHTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)CCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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